An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-amino-3,5-difluorobenzoate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-amino-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 4-amino-3,5-difluorobenzoate stands as a key building block in this context, offering a versatile platform for the synthesis of more complex fluorinated compounds. Its structure, featuring an aniline moiety ortho-difluorinated, presents a unique combination of functionalities that are highly valuable in the design of novel therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-amino-3,5-difluorobenzoate, intended to support researchers and drug development professionals in leveraging this important intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. While comprehensive experimental data for Ethyl 4-amino-3,5-difluorobenzoate is not extensively available in the public domain, a combination of data from peer-reviewed literature, commercial sources, and high-quality computational predictions allows for a detailed characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | [1] |
| Molecular Weight | 201.17 g/mol | [1] |
| CAS Number | 1415920-00-1 | [2] |
| Appearance | Transparent plate-like crystals | Novikov et al., 2024[3] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in dichloromethane (DCM) | Novikov et al., 2024[3] |
| Storage | Room temperature, sealed in a dry, dark place | [2] |
Note on Physical Properties: The non-fluorinated analog, Ethyl 4-aminobenzoate (Benzocaine), has a melting point of 88-90 °C and is soluble in ethanol, chloroform, and ether, while being sparingly soluble in water.[4] This information may serve as a general reference, but significant deviations can be expected due to the presence of the fluorine substituents.
Structural and Spectroscopic Data
The molecular structure of Ethyl 4-amino-3,5-difluorobenzoate has been elucidated by single-crystal X-ray diffraction.[3]
Crystal Structure
The crystal structure reveals a quinoid character of the phenyl ring, which is a consequence of the electron-donating amino group and the electron-withdrawing ester group in a para-relationship. The presence of the ortho-fluorine substituents leads to a distortion of the bond angles within the aromatic ring. In the solid state, the molecules are interconnected by N-H···O and N-H···F hydrogen bonds, as well as C-H···F short contacts and π-stacking interactions.[3]
Spectroscopic Profile (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).
-
Aromatic protons: A multiplet in the aromatic region. Due to the symmetry of the substitution pattern, the two aromatic protons are expected to be chemically equivalent.
-
Amine protons: A broad singlet for the -NH₂ protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ethyl group: Two distinct signals for the methyl and methylene carbons.
-
Ester carbonyl: A signal in the downfield region, characteristic of a carbonyl carbon.
-
Aromatic carbons: Signals corresponding to the aromatic carbons, with their chemical shifts influenced by the fluorine, amino, and ester substituents. The carbons directly bonded to fluorine will exhibit C-F coupling.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H stretching: Characteristic stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.
-
C=O stretching: A strong absorption band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.
-
C-F stretching: Strong absorptions in the fingerprint region, indicative of the carbon-fluorine bonds.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 201.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and potentially the loss of ethylene from the ethyl group.
Chemical Properties and Reactivity
The chemical reactivity of Ethyl 4-amino-3,5-difluorobenzoate is governed by the interplay of its functional groups: the primary aromatic amine, the ethyl ester, and the fluorinated benzene ring.
Reactivity of the Amino Group
The primary amino group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.
The presence of two ortho-fluorine atoms, which are electron-withdrawing, is expected to decrease the basicity and nucleophilicity of the amino group compared to its non-fluorinated analog.
Reactivity of the Ester Group
The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 4-amino-3,5-difluorobenzoic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
Influence of the Fluorinated Aromatic Ring
The fluorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, they can activate the ring towards nucleophilic aromatic substitution, although the presence of the strong electron-donating amino group complicates this. The C-F bond itself is generally stable and requires harsh conditions to be cleaved.
Synthesis
A reliable synthetic protocol for Ethyl 4-amino-3,5-difluorobenzoate has been reported, starting from 4-amino-3,5-difluorobenzoic acid.[3]
Experimental Protocol: Esterification of 4-amino-3,5-difluorobenzoic acid
-
Dissolution: Dissolve 4-amino-3,5-difluorobenzoic acid (1 equivalent) in ethanol.
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as dichloromethane (DCM).
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization.
Applications in Drug Development
Ethyl 4-amino-3,5-difluorobenzoate is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility is exemplified by its use in the preparation of fluorinated azobenzene derivatives, which are investigated as photoswitchable compounds for potential applications in photopharmacology.[3] The difluoroaniline moiety can be incorporated into larger molecules to enhance their metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic properties conferred by the fluorine atoms can modulate the pKa of the molecule and its ability to engage in hydrogen bonding, thereby influencing its binding affinity to target proteins.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 4-amino-3,5-difluorobenzoate. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 4-amino-3,5-difluorobenzoate is a strategically important building block for the synthesis of complex fluorinated molecules with applications in drug discovery and materials science. Its unique combination of a reactive amino group, a modifiable ester functionality, and a metabolically robust difluorinated aromatic ring makes it a valuable tool for medicinal chemists. This guide has provided a detailed overview of its known physical and chemical properties, synthesis, and potential applications. Further experimental investigation into its physicochemical properties will undoubtedly enhance its utility and broaden its applications in the scientific community.
References
-
Novikov, E. M., Guillen Campos, J., Read de Alaniz, J., Fonari, M. S., & Timofeeva, T. V. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 867–872. [Link][3]
-
PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link][1]
-
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link][4]
Sources
- 1. Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | CID 90041574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1415920-00-1|Ethyl 4-amino-3,5-difluorobenzoate|BLD Pharm [bldpharm.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
